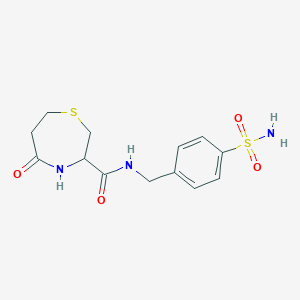

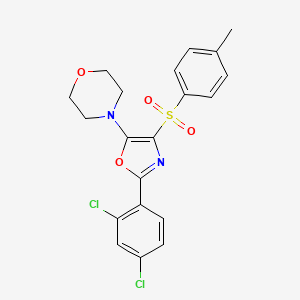

![molecular formula C9H14O2 B2869649 8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one CAS No. 90611-94-2](/img/structure/B2869649.png)

8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one is a chemical compound with the CAS Number: 90611-94-2 . It has a molecular weight of 154.21 . The IUPAC name for this compound is this compound . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14O2/c1-9(2)7(10)6-4-3-5-11-8(6)9/h6,8H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Asymmetric Epoxidation Catalysis

8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one derivatives have been explored for their role in asymmetric epoxidation catalysis. For instance, fluoroketone derivatives have been shown to catalyze the asymmetric epoxidation of stilbene and related compounds using Oxone® as the oxidant, achieving moderate enantiomeric excesses (Klein & Roberts, 2002).

Ring-Expansion Synthesis

The compound has been utilized in ring-expansion synthesis methods. Chlorinated derivatives of 2-oxabicyclo[4.2.0]oct-4-en-3-ones have been treated with a base to yield new 2H-oxocin-2-ones, providing an approach to synthesize a monocyclic oxacyclooctatrienone system (Shimo et al., 1984).

Herbicidal Activity

2α,4α-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives, a related compound, have been synthesized and evaluated for their herbicidal activity. These derivatives have shown significant inhibitory effects on the root growth of certain plants, indicating potential applications in agriculture (Costa et al., 1999).

Chemical and Biological Oxidation Studies

Research has also focused on the oxidation reactions and products of similar compounds like 1,8-cineole. This involves studying the physical properties and NMR spectroscopic data of oxidized derivatives, which is crucial for understanding their chemical behavior and potential applications (Azerad, 2014).

Crystal Structure Analysis

The crystal structure of dimerization products of bicyclic oxalactams, closely related to this compound, has been determined, which is significant for understanding the molecular configuration and properties of these compounds (Yamane et al., 1985).

Polyamide Synthesis

Bicyclic oxalactams have been used in the synthesis of hydrophilic polyamides. These materials have applications in polymer chemistry due to their unique properties and functional group conversions (Hashimoto et al., 1988).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name |

8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-9(2)7(10)6-4-3-5-11-8(6)9/h6,8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTAJTHKXFNMDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C1=O)CCCO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-fluoro-3-methylphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2869567.png)

![N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide](/img/structure/B2869568.png)

![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2869572.png)

![6-amino-1-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2869573.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2869576.png)

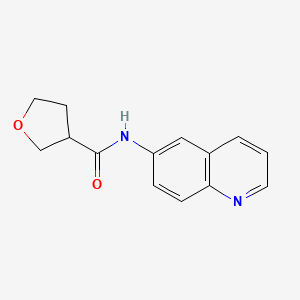

![N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2869579.png)

![1-(Benzenesulfonyl)-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2869582.png)

![N'-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2869584.png)